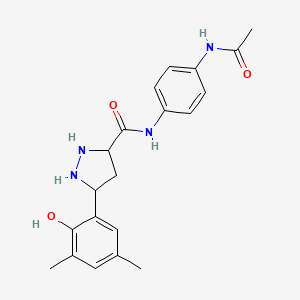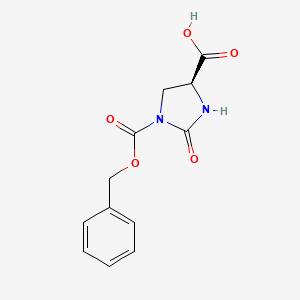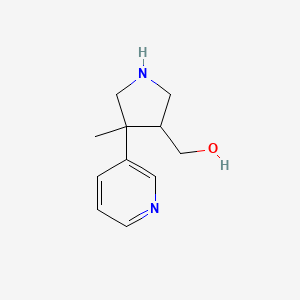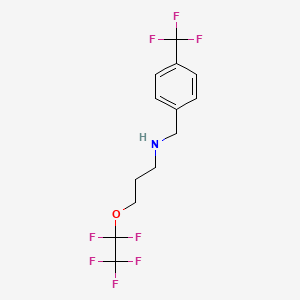
(3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts high thermal stability, chemical resistance, and unique reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine typically involves multi-step organic reactions. One common route includes the reaction of 3-pentafluoroethyloxy-propylamine with 4-trifluoromethyl-benzyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine is used as a building block for synthesizing complex fluorinated compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance the stability and bioavailability of pharmaceuticals.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, this compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its chemical resistance and stability.
Mechanism of Action
The mechanism of action of (3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also interact with cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-phenyl)-amine
- (3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-methanol
Uniqueness
Compared to similar compounds, (3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine exhibits higher thermal stability and unique reactivity due to the presence of multiple fluorine atoms. This makes it particularly valuable in applications requiring high chemical resistance and stability.
Properties
Molecular Formula |
C13H13F8NO |
|---|---|
Molecular Weight |
351.23 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethoxy)-N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C13H13F8NO/c14-11(15,16)10-4-2-9(3-5-10)8-22-6-1-7-23-13(20,21)12(17,18)19/h2-5,22H,1,6-8H2 |
InChI Key |
VHRWQMXUGYHCAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCOC(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-1,2,4-Triazole-5-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12112077.png)
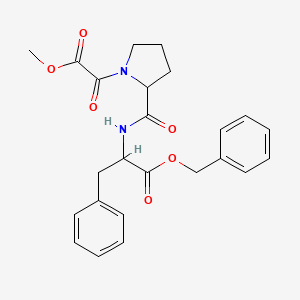
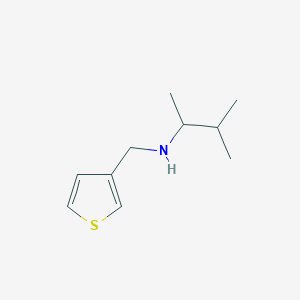
![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)

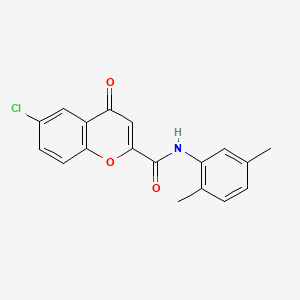
![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)

